molecular formula C11H11BrN2OS B3159576 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole CAS No. 863001-17-6

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Cat. No.: B3159576
CAS No.: 863001-17-6
M. Wt: 299.19 g/mol
InChI Key: XHJGDPWYFDRESO-UHFFFAOYSA-N
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Description

Significance in Academic Chemical Biology and Medicinal Chemistry Research

The benzothiazole (B30560) scaffold is a versatile building block for the synthesis of molecules with a wide spectrum of pharmacological activities. researchgate.net These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. researchgate.net The planarity of the benzothiazole ring system allows for effective interaction with biological targets such as enzymes and receptors, often through π-π stacking and other non-covalent interactions. researchgate.net

The structural versatility of the benzothiazole nucleus, particularly at the 2- and 6-positions, allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. benthamscience.com This has led to the development of a vast library of benzothiazole derivatives, some of which have progressed into clinical trials and therapeutic use. mdpi.com

Properties

IUPAC Name

4-(6-bromo-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJGDPWYFDRESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations for 6 Bromo 2 Morpholin 4 Yl 1,3 Benzothiazole

Established Synthetic Pathways for 2-Substituted Benzothiazole (B30560) Derivatives

The benzothiazole ring system is a prevalent structural motif in a variety of biologically active compounds. pharmacyjournal.in Its synthesis has been the subject of extensive research, leading to the development of numerous synthetic strategies. mdpi.comresearchgate.netresearchgate.net

A cornerstone in the synthesis of 2-substituted benzothiazoles is the condensation and subsequent cyclization of 2-aminothiophenols with a variety of carbonyl-containing compounds or their equivalents. nih.govekb.egindexcopernicus.com This approach is widely utilized due to the ready availability of the starting materials. nih.gov

The reaction of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, acyl chlorides, or nitriles serves as a direct route to the benzothiazole core. researchgate.netmdpi.com For instance, the condensation with aldehydes initially forms a benzothiazoline (B1199338) intermediate, which is then oxidized to the corresponding benzothiazole. ekb.eg Various catalysts and oxidizing agents, ranging from mineral acids to transition metal salts and hypervalent iodine reagents, have been employed to facilitate this transformation under diverse reaction conditions. pharmacyjournal.inmdpi.com The use of solid supports and microwave irradiation has also been explored to enhance reaction rates and yields. nih.govnih.gov

A plausible mechanism for the reaction with an aldehyde involves the initial nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization via the attack of the thiol group onto the imine carbon. Subsequent dehydration and oxidation yield the final 2-substituted benzothiazole. ekb.eg

PrecursorCatalyst/ReagentGeneral ConditionsReference
AldehydesKoser's reagent [PhI(OH)OTs]Room temperature, 1,4-dioxane, O2 atmosphere mdpi.com
AldehydesCu2O/DMSORoom temperature mdpi.com
Carboxylic AcidsPolyphosphoric acid (PPA)Elevated temperature indexcopernicus.com
NitrilesCu(OAc)2Ethanol (B145695), mild conditions acs.org
KetonesCuBr2Reflux in ethanol nih.gov

Transition metal catalysis has emerged as a powerful tool for the construction of benzothiazole rings, often offering milder reaction conditions and broader functional group tolerance compared to classical methods. acs.orgnih.govresearchgate.net Palladium, copper, and ruthenium-based catalytic systems have been extensively investigated for this purpose. researchgate.netacs.orgorganic-chemistry.orgacs.org

Palladium-catalyzed intramolecular C-S bond formation from thiobenzanilides represents a key strategy. acs.orgnih.gov This method involves the cyclization of an N-arylthioamide, where the palladium catalyst facilitates the C-H functionalization of the aromatic ring followed by intramolecular C-S coupling. acs.orgnih.govresearchgate.net Similarly, copper-catalyzed systems have been developed for the synthesis of 2-substituted benzothiazoles. acs.orgorganic-chemistry.org For example, copper can catalyze the condensation of 2-aminobenzenethiols with nitriles or the intramolecular cyclization of N-(2-halophenyl)benzothioamides. indexcopernicus.comacs.org

Ruthenium catalysts have also been employed in the synthesis of 2-aminobenzothiazoles through the intramolecular C-S coupling of N-arylthioureas. organic-chemistry.org These transition metal-catalyzed reactions often proceed via oxidative addition, reductive elimination, and other fundamental organometallic steps. acs.org

Metal CatalystStarting MaterialsReaction TypeReference
Palladium(II)ThiobenzanilidesC-H functionalization/intramolecular C-S bond formation acs.orgnih.gov
Copper(I) or (II)2-Aminobenzenethiols and nitrilesCondensation/cyclization acs.org
Ruthenium(III)N-arylthioureasIntramolecular C-S coupling organic-chemistry.org
Palladium(0)o-Iodothiobenzanilide derivativesLigand-free cyclization pharmacyjournal.in
Copper(0)1-Iodo-2-nitroarenes, sodium sulfide, and aldehydesOne-pot, three-component reaction thieme-connect.com

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for benzothiazole synthesis. nih.govnih.govmdpi.com These "green" approaches focus on avoiding hazardous reagents and solvents, minimizing waste, and employing milder reaction conditions. nih.govacs.org

Metal-free synthetic routes have gained prominence, utilizing reagents like iodine, youtube.com or employing photocatalysis. nih.gov For instance, molecular iodine can act as a mild Lewis acid catalyst for the condensation of 2-aminothiophenols with aldehydes. mdpi.com Another green approach involves the use of carbon dioxide in combination with an alcohol to form an in situ acidic medium that catalyzes the cyclization. mdpi.comresearchgate.net This method circumvents the need for traditional acid catalysts and simplifies the work-up procedure. researchgate.net

Solvent-free reactions, often assisted by microwave irradiation or grinding, represent another facet of green chemistry in benzothiazole synthesis. pharmacyjournal.innih.gov These methods can significantly reduce reaction times and avoid the use of volatile organic solvents. mdpi.com The use of reusable catalysts, such as polymer-supported reagents or heterogeneous catalysts, further enhances the sustainability of these synthetic protocols. nih.govyoutube.com

Regioselective Bromination Strategies for 6-Bromo-Benzothiazole Intermediates

The synthesis of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole necessitates the regioselective introduction of a bromine atom at the C6 position of the benzothiazole ring. This is typically achieved through electrophilic aromatic substitution on a pre-formed benzothiazole derivative. The directing effects of the fused benzene (B151609) ring and the substituents already present on the benzothiazole nucleus play a crucial role in determining the position of bromination.

To obtain the 6-bromo isomer, it is often advantageous to start with a 4-substituted aniline (B41778) precursor which, upon conversion to the corresponding 2-aminothiophenol and subsequent cyclization, will have the substituent at the desired position to direct bromination to the C6 position. Alternatively, direct bromination of a 2-substituted benzothiazole can be performed. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity. Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine, often in the presence of a Lewis or Brønsted acid catalyst.

Introduction of the Morpholin-4-yl Moiety at the 2-Position of the Benzothiazole Ring System

The introduction of the morpholine (B109124) group at the C2 position of the benzothiazole ring is a key step in the synthesis of the target compound. This is typically accomplished through a nucleophilic substitution reaction. A common strategy involves the synthesis of a 2-halo- or 2-mercaptobenzothiazole (B37678) intermediate, which can then react with morpholine.

For example, starting from 2-mercaptobenzothiazole, oxidative condensation with morpholine in the presence of an oxidizing agent like sodium hypochlorite (B82951) can yield the 2-morpholinothiobenzothiazole. Alternatively, a 2-chlorobenzothiazole (B146242) intermediate can be prepared and subsequently reacted with morpholine, where the morpholine nitrogen acts as a nucleophile, displacing the chloride to form the C-N bond. acs.org The reaction is often carried out in a suitable solvent such as DMF at elevated temperatures. acs.org

In a different approach, a 2-aminobenzothiazole (B30445) can be functionalized. For instance, reaction with bromoacetyl bromide can yield an N-(benzothiazol-2-yl)-2-bromoacetamide intermediate, which can then undergo nucleophilic substitution with morpholine. nih.gov

Exploration of Reaction Mechanisms and Stereochemical Considerations in the Synthesis of this compound

The regioselective bromination at the C6 position is governed by the principles of electrophilic aromatic substitution. The electron-donating nature of the fused benzene ring activates it towards electrophilic attack, and the position of substitution is directed by existing substituents.

The introduction of the morpholine moiety at the C2 position via nucleophilic substitution on a 2-halobenzothiazole follows a standard SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing nature of the thiazole (B1198619) ring facilitates the attack of the nucleophile (morpholine) and the subsequent departure of the leaving group (halide).

The target molecule, this compound, is achiral, and therefore, stereochemical considerations are generally not a primary concern in its synthesis unless chiral catalysts or reagents are used that could potentially lead to atropisomerism, which is unlikely in this specific case. However, in the synthesis of related, more complex benzothiazole derivatives, particularly those with stereocenters in the substituents, controlling the stereochemistry can be a significant challenge, often requiring the use of chiral auxiliaries or asymmetric catalysis. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2 Morpholin 4 Yl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole (B30560) core and the aliphatic protons of the morpholine (B109124) ring. The benzothiazole protons, influenced by the bromine and morpholine substituents, would appear in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C4 position would likely appear as a doublet, coupled to the C5 proton. The C5 proton would be a doublet of doublets, coupled to both the C4 and C7 protons. The C7 proton, adjacent to the bromine atom, would likely be a doublet.

The morpholine ring protons would exhibit signals in the upfield region. The four protons adjacent to the nitrogen atom (N-CH₂) are expected to resonate at a different chemical shift than the four protons adjacent to the oxygen atom (O-CH₂), both likely appearing as triplets. For instance, in the related compound 4-(7-bromobenzo[d] arabjchem.orgnih.govnih.govthiadiazol-4-yl)morpholine, the morpholine protons appear as two distinct multiplets at δ 3.93 ppm and 3.41 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. The benzothiazole ring carbons would resonate in the downfield region (δ 110-160 ppm), with the carbon atom at the C2 position, directly attached to the electronegative nitrogen and sulfur atoms and the morpholine group, expected to be the most deshielded. The carbon bearing the bromine atom (C6) would also show a characteristic chemical shift. For comparison, the ¹³C NMR spectrum of 4-(7-bromobenzo[d] arabjchem.orgnih.govnih.govthiadiazol-4-yl)morpholine shows aromatic carbon signals between δ 95.3 and 144.3 ppm. mdpi.com The morpholine carbons would appear in the aliphatic region, typically between δ 45 and 70 ppm. mdpi.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would establish the coupling relationships between adjacent protons (e.g., H4-H5, H5-H7), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the benzothiazole and morpholine frameworks.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from analogous structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2->160
C4~7.5-7.8 (d)~120-125
C5~7.2-7.4 (dd)~125-130
C6-~115-120
C7~7.8-8.0 (d)~120-125
C3a-~150-155
C7a-~130-135
Morpholine (-N-CH₂)~3.7-3.9 (t)~45-50
Morpholine (-O-CH₂)~3.6-3.8 (t)~65-70

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₁BrN₂OS), the calculated exact mass is 297.9830 u. HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 298.9908. A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis (MS/MS) of the parent ion would reveal characteristic fragmentation pathways. Common fragmentation would likely involve the loss of the morpholine ring or parts of it, and cleavage of the benzothiazole core. Analysis of the un-brominated analogue, 2-(morpholin-4-yl)-1,3-benzothiazole, shows a precursor ion [M+H]⁺ at m/z 221.0743, confirming the base structure. massbank.eu The presence of bromine in the target compound would add a distinctive isotopic signature to the fragment ions containing it, aiding in the structural elucidation of the fragmentation products. For example, HRMS analysis of the related 4-(7-bromobenzo[d] arabjchem.orgnih.govnih.govthiadiazol-4-yl)morpholine confirmed its molecular formula with a found [M+H]⁺ ion at m/z 299.9801, against a calculated value of 299.9800. mdpi.com

Table 2: Predicted HRMS Data for this compound

Ion SpeciesCalculated Exact Mass (m/z)Expected Observation
[M(⁷⁹Br)+H]⁺298.9908Two peaks of ~1:1 intensity ratio, confirming the presence of one bromine atom.
[M(⁸¹Br)+H]⁺300.9888

Vibrational (Infrared) and Electronic (Ultraviolet-Visible) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is expected to display several characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is anticipated in the 1600-1550 cm⁻¹ region. Aromatic C=C ring stretching bands would be observed in the 1600-1450 cm⁻¹ range. The C-O-C stretching of the morpholine ring would produce a strong, characteristic band, typically around 1120 cm⁻¹. mdpi.com The C-N stretching vibrations from both the morpholine and its connection to the benzothiazole would also be present. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. For a related brominated benzothiazole derivative, characteristic IR peaks were observed at 3052 cm⁻¹ (aromatic C-H), 1554 cm⁻¹ (C=N), and 1591, 1476 cm⁻¹ (C=C). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The benzothiazole system is a chromophore that absorbs UV radiation. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or dichloromethane) would be expected to show absorption maxima (λ_max) corresponding to π→π* transitions within the conjugated aromatic system. For example, 4-(7-bromobenzo[d] arabjchem.orgnih.govnih.govthiadiazol-4-yl)morpholine exhibits absorption maxima at 248 nm and 386 nm. mdpi.com The substitution with the electron-donating morpholino group and the electron-withdrawing bromine atom will influence the energy of these transitions and thus the position of the absorption bands.

Table 3: Expected Vibrational and Electronic Spectroscopic Data

SpectroscopyExpected FeatureApproximate Wavenumber (cm⁻¹)/Wavelength (nm)
Infrared (IR)Aromatic C-H stretch>3000 cm⁻¹
C=N stretch (thiazole)1600-1550 cm⁻¹
Aromatic C=C stretch1600-1450 cm⁻¹
C-O-C stretch (morpholine)~1120 cm⁻¹
C-Br stretch600-500 cm⁻¹
UV-Visibleπ→π* transition~240-260 nm
π→π* transition~350-390 nm

X-ray Crystallography for Determination of Precise Molecular Geometry and Supramolecular Crystal Packing (where available for similar derivatives)

While a crystal structure for this compound itself has not been reported, analysis of closely related structures provides significant insight into its expected solid-state conformation and intermolecular interactions.

Molecular Geometry: The crystal structure of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole reveals that the benzothiazole ring system is essentially planar, with a dihedral angle between the fused benzene (B151609) and thiazole rings of just 0.9-1.0°. nih.govresearchgate.net A similar planarity is expected for the benzothiazole core of the title compound. The morpholine ring typically adopts a stable chair conformation. The bond lengths and angles within the benzothiazole core are expected to be consistent with its aromatic character.

Supramolecular Packing: The packing of molecules in the crystal lattice is governed by intermolecular forces. In the structure of 6-Bromo-1,3-benzothiazol-2-amine, molecules are linked by N—H⋯N and N—H⋯Br hydrogen bonds, forming sheets. nih.gov Although the title compound lacks the amine protons for classical hydrogen bonding, weak C—H⋯O or C—H⋯N interactions involving the morpholine and benzothiazole rings are possible. Furthermore, π-π stacking interactions between the planar benzothiazole rings are a common feature in the crystal packing of such derivatives, with centroid-to-centroid distances typically around 3.8 Å. nih.gov Short contacts involving the bromine atom are also observed; for instance, a Br⋯S short contact of 3.6133 Å is noted in 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. researchgate.net A similar Br⋯O interaction (3.1338 Å) is present in 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, suggesting that such halogen interactions could play a role in the crystal packing of the title compound. researchgate.net

Table 4: Crystallographic Data for the Similar Derivative 6-Bromo-2-methylsulfanyl-1,3-benzothiazole nih.gov

ParameterValue
Chemical FormulaC₈H₆BrNS₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7843 (4)
b (Å)3.9514 (2)
c (Å)11.6076 (5)
β (°)96.353 (4)
Volume (ų)446.01 (3)
Dihedral Angle (Benzene/Thiazole)0.9 (1)°

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 2 Morpholin 4 Yl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. nih.govresearchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and reactivity descriptors. For 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G+ (d,p)), would provide a foundational understanding of its electronic behavior. scirp.orgscirp.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. scirp.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.org A smaller gap suggests the molecule is more reactive and less stable, as less energy is required for electronic excitation. scirp.org

In benzothiazole (B30560) derivatives, the HOMO is often distributed over the benzothiazole ring system, while the LUMO's location can be influenced by substituents. researchgate.netresearchgate.netajrconline.org The analysis of these orbitals for this compound would reveal the pathways for intramolecular charge transfer (ICT), a process that is fundamental to the molecule's electronic and optical properties. scirp.orgnih.gov

Table 1: Representative Quantum Chemical Reactivity Descriptors for a Benzothiazole System

Parameter Symbol Significance
HOMO Energy EHOMO Electron-donating ability
LUMO Energy ELUMO Electron-accepting ability
Energy Gap ΔE Chemical reactivity, kinetic stability
Electronegativity χ Electron-attracting tendency
Chemical Hardness η Resistance to change in electron distribution
Softness S Measure of reactivity (inverse of hardness)
Electrophilicity Index ω Propensity to accept electrons

This table illustrates the types of descriptors derived from HOMO-LUMO energies. The values are dependent on the specific molecule and computational method. scirp.orgscirp.org

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. mdpi.com The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating charge distribution. scirp.org

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In benzothiazole derivatives, these are typically found around nitrogen atoms. scirp.orgscirp.org

Blue regions represent positive electrostatic potential, which is electron-poor and indicates sites for nucleophilic attack. scirp.orgscirp.org

Green regions denote neutral potential.

For this compound, the MEP surface would likely show a negative potential (red) around the nitrogen atom of the benzothiazole ring and the oxygen atom of the morpholine (B109124) ring, identifying them as nucleophilic centers. Positive potential (blue) might be located on the hydrogen atoms, indicating electrophilic sites.

In studies of benzothiazole derivatives, NBO analysis has revealed significant charge transfer from lone pairs of donor atoms (like nitrogen or sulfur) to antibonding orbitals (π*) of the ring system. scirp.orgscirp.org For this compound, NBO analysis would quantify the delocalization between the morpholine moiety and the benzothiazole core, as well as the electronic influence of the bromine substituent on the fused ring system.

Molecular Dynamics (MD) Simulations to Explore Conformational Landscapes and Solvent Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov By simulating the motions of atoms and molecules, MD can explore the conformational landscape, identifying the most stable and accessible shapes (conformers) of this compound in different environments. This is particularly important for understanding its flexibility, which can be crucial for binding to biological targets. Furthermore, MD simulations can model interactions with solvent molecules, providing a more realistic understanding of the compound's behavior in solution.

Quantum Chemical Descriptors and Aromaticity Indices (e.g., HOMA, NICS) for the Benzothiazole Ring System

Aromaticity is a key concept in chemistry that relates to the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. The aromaticity of the benzothiazole ring system can be quantified using several computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic character. nih.govresearchgate.net

Nucleus-Independent Chemical Shift (NICS): This magnetic-based index calculates the magnetic shielding at the center of a ring. A negative NICS value is a hallmark of aromaticity. nih.govresearchgate.net

In a computational study on the closely related compound, 6-bromo-2-methylsulfanyl-1,3-benzothiazole, the aromaticity of the two fused rings was calculated. The results showed that the benzene (B151609) ring exhibits significantly higher aromaticity than the fused thiazole (B1198619) ring. nih.govresearchgate.netresearchgate.net A similar trend would be expected for this compound.

Table 2: Aromaticity Indices for the Benzothiazole Moiety in 6-bromo-2-methylsulfanyl-1,3-benzothiazole

Ring System HOMA Value NICS(0) Value (ppm) Aromaticity Character
Benzene Ring 0.95 -9.61 Highly Aromatic
Thiazole Ring 0.69 -7.71 Moderately Aromatic
Benzothiazole (Global) 0.82 N/A Aromatic

Data from a study on 6-bromo-2-methylsulfanyl-1,3-benzothiazole, which provides a reference for the expected aromaticity of the 6-bromo-benzothiazole core. nih.govresearchgate.netresearchgate.net

In Silico Approaches for Ligand-Target Interaction Prediction (Molecular Docking Studies for Enzyme Active Sites)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor or enzyme. researchgate.netwjarr.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov

For this compound, docking studies would involve placing the molecule into the active site of a selected enzyme. The process evaluates different binding poses and scores them based on factors like binding energy and intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Benzothiazole derivatives have been investigated as inhibitors for various enzymes, including monoamine oxidase B (MAO-B), dihydroorotase, and protein kinases. nih.govnih.govmdpi.com Docking simulations of this compound into the active sites of these enzymes could reveal its potential as an inhibitor, highlighting key amino acid residues involved in the binding and providing a rationale for its biological activity. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations of 6 Bromo 2 Morpholin 4 Yl 1,3 Benzothiazole Analogues

Impact of Substituents at the Benzothiazole (B30560) C-2 Position on Modulating Biological Activity

The C-2 position of the benzothiazole ring is a primary site for chemical modification and plays a pivotal role in defining the molecule's biological activity. benthamscience.comnih.gov A wide variety of functional groups have been introduced at this position, leading to compounds with diverse pharmacological profiles, including antiproliferative, antimicrobial, and anti-inflammatory effects. nih.govnih.gov

The introduction of an amino group, as in 2-aminobenzothiazole (B30445) derivatives, creates a versatile scaffold for further functionalization. nih.govnih.gov This amino group can serve as a handle to attach various structural fragments or to construct fused heterocyclic systems, significantly influencing the molecule's interaction with biological targets. nih.gov For example, molecular modeling studies of 2-aminobenzothiazole derivatives targeting Aurora B kinase showed that the nucleus occupies the adenine-binding region, forming key hydrogen bonds with hinge backbone residues. nih.gov

Replacing the amino group with other functionalities leads to distinct SAR trends. Phenyl and substituted phenyl groups at the C-2 position have been associated with anticancer, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in The nature of the substituent on the phenyl ring is also critical; for instance, halogen substituents can confer anticonvulsant properties, while methoxy (B1213986) groups have been linked to anti-Alzheimer's activity. pharmacyjournal.in The functionalization of an existing benzothiazole motif at the 2-position is a common strategy to generate libraries of biologically active compounds. nih.gov

Substituent at C-2Observed Biological Activity/RoleReference
Amino Group (-NH₂)Versatile scaffold for anticancer agents; interacts with kinase hinge regions. nih.govnih.gov
Phenyl/Substituted PhenylAnticancer, anti-inflammatory, anticonvulsant activities. pharmacyjournal.in
Piperidine DerivativesInvestigated for Hsp90 C-Terminal-Domain inhibition. mdpi.com
Hydroxyphenyl/MethoxyphenylStudied for antiproliferative activity. mdpi.com
Alkyne/Azide GroupsUsed in "click-on" fluorogenic dyes, where the substituent diminishes fluorescence until a reaction occurs. nih.gov

Role of the Bromine Atom at the C-6 Position in Influencing Molecular Interactions and Biological Response

Substitutions on the benzene (B151609) ring of the benzothiazole scaffold, particularly at the C-6 position, are known to significantly impact biological activity. benthamscience.comresearchgate.net The introduction of a halogen atom, such as bromine, at this position influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and ability to form specific molecular interactions.

Electron-withdrawing groups at the C-6 position, such as nitro or cyano groups, have been found to increase the antiproliferative activity of 2-arylbenzothiazoles. mdpi.com Halogens, including bromine and chlorine, also act as electron-withdrawing groups and can modulate a compound's potency and selectivity. SAR studies on benzothiazole–isoquinoline derivatives as monoamine oxidase (MAO) inhibitors revealed that the position and nature of the halogen substituent significantly affected activity. mdpi.com For instance, in one series, a chloro substituent at the para-position (C-6 equivalent) of the benzothiazole ring resulted in higher MAO-B inhibitory activity compared to a bromine substituent at the same position. mdpi.com

The bromine atom itself can participate in specific, non-covalent interactions, such as halogen bonding, which can contribute to the binding affinity of a ligand to its target protein. While not always the primary driver of binding, these interactions can provide additional stability to the ligand-receptor complex. The position of the halogen is critical; studies have shown that moving a halogen from the ortho- or meta-position to the para-position (relative to the thiazole (B1198619) fusion) can drastically alter inhibitory activity, highlighting the directional nature of these interactions within a binding pocket. mdpi.com

Influence of the Morpholine (B109124) Ring on Molecular Recognition and Binding Affinity

The morpholine ring is a widely used heterocyclic motif in medicinal chemistry, often referred to as a "privileged structure" due to its frequent appearance in bioactive molecules and approved drugs. nih.govresearchgate.net Its incorporation into a molecular scaffold, such as at the C-2 position of benzothiazole, can confer several advantageous properties that influence molecular recognition and binding affinity. researchgate.netnih.gov

Key contributions of the morpholine moiety include:

Hydrogen Bonding Capability: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, while the nitrogen atom (depending on its substitution pattern) can also participate in interactions. This ability to form hydrogen bonds with amino acid residues in a target's active site can significantly enhance binding affinity. researchgate.net

Metabolic Stability: The morpholine ring is generally metabolically stable, and its incorporation can block metabolically liable sites in a parent molecule. nih.gov

Structural Conformation: As a saturated six-membered ring, morpholine adopts a stable chair conformation. This provides a rigid, well-defined three-dimensional structure that can orient other parts of the molecule for optimal interaction with a biological target. nih.govresearchgate.net

In various drug discovery programs, the addition of a morpholine group has led to increased potency and selectivity. sci-hub.se For example, in the development of kinase inhibitors, the morpholine oxygen can form crucial hydrogen bonds with residues in the catalytic site. researchgate.net Its ability to improve both pharmacodynamic and pharmacokinetic properties makes it a valuable building block in drug design. researchgate.netscholarsresearchlibrary.com Studies have shown that morpholine-containing compounds can interact more effectively with biological receptors, making them therapeutically attractive. scholarsresearchlibrary.com

Systematic Derivatization Strategies and SAR Trends for Functionalized 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole Scaffolds

Systematic derivatization is a cornerstone of medicinal chemistry, allowing researchers to probe the SAR of a lead compound and optimize its properties. For a scaffold like this compound, derivatization strategies would focus on modifying its three key components: the C-2 substituent (morpholine), the C-6 substituent (bromine), and other positions on the benzothiazole ring.

A common strategy is to maintain the core scaffold and create a library of analogues by varying one component at a time. For instance:

Modification at C-2: The morpholine ring could be replaced with other cyclic amines (e.g., piperidine, piperazine, thiomorpholine) or acyclic amines to explore the impact of ring size, heteroatom composition, and flexibility on activity. mdpi.com

Modification at C-6: The bromine atom could be substituted with other halogens (F, Cl, I) to probe the effect of halogen size and electronegativity. It could also be replaced with other electron-withdrawing (e.g., -NO₂, -CN) or electron-donating (e.g., -CH₃, -OCH₃) groups to map the electronic requirements for optimal activity at this position. mdpi.comhilarispublisher.com

Molecular Hybridization: This strategy involves covalently linking the benzothiazole scaffold to another known pharmacophore to create a new hybrid molecule. mdpi.com This can result in compounds with enhanced biological effects or novel mechanisms of action.

SAR trends often reveal that specific combinations of substituents are required for high potency. For example, studies on 2,6-disubstituted benzothiazoles have shown that the biological activity is highly sensitive to the interplay between the groups at both positions. benthamscience.commdpi.com A bulky group at C-6 might require a smaller, more flexible substituent at C-2 to fit into a specific binding pocket, and vice-versa.

Pharmacophore Modeling and Ligand-Based Design Insights for Benzothiazole Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. researchgate.net For benzothiazole derivatives, several pharmacophore models have been developed to guide the design of new inhibitors for various targets, such as protein kinases.

These models typically identify a common set of features derived from a series of active compounds. Key pharmacophoric features for benzothiazole derivatives often include:

Aromatic Rings (AR): The benzothiazole core itself typically serves as one or two aromatic/hydrophobic features.

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the thiazole ring and heteroatoms in substituents (like the oxygen in the morpholine ring) are frequently identified as crucial HBAs.

Hydrogen Bond Donors (HBD): An amino group or other similar functionalities at the C-2 position can act as an HBD.

Hydrophobic/Lipophilic Regions (HY): Alkyl or aryl substituents contribute to hydrophobic interactions within the target's binding site.

TargetKey Pharmacophoric Features IdentifiedReference
PI3Kγ EnzymeDocking studies focused on interactions within the ATP binding domain. acs.org
PI3K/Akt/mTOR PathwayBenzothiazole derivatives have been identified as inhibitors of this pathway. nih.gov
Hsp90 C-Terminal DomainModels combined an aromatic ring, a cationic center, and the benzothiazole moiety. mdpi.com
VEGFR-2 KinaseMolecular hybridization of 2-aminobenzothiazole with other pharmacophores (e.g., thiazolidinedione) was explored. nih.gov

These ligand-based design insights are invaluable when the three-dimensional structure of the target protein is unknown. By understanding the required spatial arrangement of these key features, medicinal chemists can design new molecules that fit the pharmacophore model, thereby increasing the probability of discovering compounds with improved potency and selectivity. researchgate.net

Mechanistic Basis of Biological Activities Associated with 6 Bromo 2 Morpholin 4 Yl 1,3 Benzothiazole and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition and Binding Modes

Derivatives of 2-morpholin-4-yl-1,3-benzothiazole have been investigated for their potential to inhibit cholinesterases, enzymes pivotal in the regulation of the neurotransmitter acetylcholine. Notably, certain derivatives have demonstrated significant inhibitory activity against butyrylcholinesterase (BuChE), with some showing selectivity over acetylcholinesterase (AChE).

For instance, the derivative N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide has shown good inhibitory potency against BuChE. researchgate.netnih.gov Molecular modeling studies suggest that these compounds can effectively bind to the active site of BuChE. nih.gov In contrast, many designed derivatives based on the 2-morpholinyl-benzothiazole scaffold were found to be poorly active against AChE at a concentration of 100 μM. researchgate.netnih.gov

The inhibitory mechanism of benzothiazolone derivatives against BuChE has been characterized as reversible and noncompetitive. mdpi.com Docking simulations have revealed that these compounds can form hydrogen bonds and π-π interactions within the enzyme's active site. For example, a benzothiazolone group can engage in π-π interactions with the side chain of Trp82. mdpi.com

CompoundTarget EnzymeIC50 (µM)Inhibition TypeKey Interactions
N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamideBuChE12.33 researchgate.netnih.gov-Binding to the active site nih.gov
Benzothiazolone derivative M13BuChE1.21 mdpi.comReversible, Noncompetitive mdpi.comHydrogen bond with Ser287, π-π interactions with Trp82 mdpi.com
Benzothiazolone derivative M2BuChE1.38 mdpi.com--

Monoamine Oxidase B (MAO-B) Inhibition Mechanisms and Selectivity

The benzothiazole (B30560) scaffold is a recognized pharmacophore for potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. mdpi.comnih.govresearchgate.netresearchgate.net This selectivity for MAO-B over its isoform, MAO-A, is a critical feature, as it can reduce the risk of side effects associated with non-selective MAO inhibitors. mdpi.com

Derivatives of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole have been shown to exhibit selective MAO-B inhibitory effects. researchgate.netnih.gov For example, N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide displayed a significant inhibition rate of 66.30% at a 100 μM concentration against MAO-B, while showing poor activity against MAO-A. researchgate.netnih.gov

The mechanism of inhibition by these benzothiazole derivatives is often competitive and reversible. nih.govtandfonline.comsemanticscholar.org Kinetic studies, such as Lineweaver-Burk plots, have been used to confirm the mode of inhibition. For some benzothiazole-hydrazone derivatives, the inhibition has been determined to be non-competitive, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com The hydrophobic character of the entrance cavity of the hMAO-B enzyme, which has a volume of 290 ų, is a key factor in the binding of these inhibitors. mdpi.com

Compound DerivativeTarget EnzymeIC50 (µM)Inhibition TypeSelectivity
Benzothiazole-hydrazone derivative 3ehMAO-B0.060 mdpi.comNon-competitive mdpi.comSelective for hMAO-B over hMAO-A mdpi.com
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative 3hMAO-B0.062 nih.govtandfonline.comCompetitive, Reversible nih.govtandfonline.comsemanticscholar.orgSelective for MAO-B nih.govsemanticscholar.org
6-hydroxybenzothiazol-2-carboxamide derivative 40MAO-B0.011 researchgate.net-Selective for MAO-B researchgate.net
2-methylbenzo[d]thiazole derivative 4dhMAO-B0.0046 researchgate.net-Selective for hMAO-B researchgate.net

Aldose Reductase Inhibition and Active Site Interactions

Benzothiazole derivatives have emerged as potent inhibitors of aldose reductase (AR), an enzyme implicated in the development of diabetic complications. ijsr.netportico.org The inhibitory activity is often enhanced by the presence of a carboxylic group and a benzothiazole moiety. ijsr.net The development of selective AR inhibitors is crucial to avoid side effects associated with the inhibition of aldehyde reductase (ALR). portico.org Benzothiazole-based inhibitors have shown promise in this regard. portico.org

While specific data for this compound is not prevalent, the general class of benzothiazole derivatives has been extensively studied. Molecular modeling and X-ray crystallography have been instrumental in understanding the binding affinity of these inhibitors towards the AR enzyme. ijsr.net These studies have identified a specific binding site on the enzyme that has a strong affinity for benzothiazoles. portico.org

Compound ClassTarget EnzymeKey Structural Features for ActivityNote
Benzothiazole derivativesAldose Reductase (AR)Carboxylic acid group, Benzothiazole ring ijsr.netportico.orgShow potential for selectivity over Aldehyde Reductase (ALR) portico.org
ZopolrestatAldose Reductase (AR)Benzothiazole ring with fluorine atoms and a carboxylic group ijsr.netWas under clinical trials ijsr.net
LidorestatAldose Reductase (AR)Benzothiazole ring with fluorine atoms and a carboxylic group ijsr.netWas under clinical trials ijsr.net

DNA Gyrase and Topoisomerase Inhibition Pathways

The benzothiazole scaffold has been a foundation for the development of inhibitors targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair in bacteria. nih.govacs.orgrsc.org These inhibitors typically target the GyrB and ParE subunits, which contain the ATP-binding site, thereby disrupting the energy supply for the enzyme's function. nih.gov This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit. nih.gov

Research has focused on designing benzothiazole-based inhibitors with improved antibacterial activity. Modifications have included varying substituents on a pyrrole (B145914) carboxamide moiety and altering the central benzothiazole scaffold. nih.govacs.org For instance, the replacement of a 4,5-dibromo-1H-pyrrole with a 3,4-dichloro-5-methyl-1H-pyrrole introduced potent inhibitory activity against S. aureus gyrase and topo IV. acs.org

Molecular docking studies have revealed key interactions, such as a cation-π stacking interaction between the benzothiazole scaffold and the side chain of Arg76. acs.org Additionally, a salt bridge can form between the Arg136 side chain and a carboxylic acid group on the inhibitor. acs.org

Compound ClassTarget Enzyme(s)Mechanism of ActionKey Interactions
Benzothiazole-based inhibitorsDNA Gyrase (GyrB), Topoisomerase IV (ParE)ATP-competitive inhibition nih.govrsc.orgCation-π stacking with Arg76, Salt bridge with Arg136 acs.org
Benzothiazole derivative 1E. coli DNA Gyrase-Hydrogen bonds with a water molecule, hydrophobic contacts with Ile94 acs.org
Benzothiazole derivative 5aE. coli DNA GyraseIC50 = 0.60 µM nih.govacs.orgIonic interactions and hydrogen bonds with Arg136 nih.govacs.org

Kinase Inhibition (e.g., PI3K, mTORC1, EGFR Tyrosine Kinase, Fer/FerT Kinase) Mechanisms

The benzothiazole core is a versatile scaffold for designing inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govacs.orgnih.govrsc.org

PI3K/mTORC1 Inhibition: Benzothiazole derivatives have been developed as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). acs.orgdocumentsdelivered.com Structure-activity relationship (SAR) studies have led to the optimization of these inhibitors, improving their enzymatic and cellular potency. acs.org Some derivatives have also been designed as selective inhibitors of specific PI3K isoforms, such as PI3Kβ. nih.gov Docking studies have suggested that the morpholine (B109124) group at the 2-position of the benzothiazole is important for potent antitumor activity. nih.gov

EGFR Tyrosine Kinase Inhibition: Benzothiazoles can act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase by competing with ATP for binding at the catalytic domain. nih.govnih.gov Computer-aided drug design and molecular modeling have been employed to understand the pharmacophoric requirements for their antitumor activity. nih.gov

Fer/FerT Kinase Inhibition: While not directly involving the this compound structure, related heterocyclic scaffolds like imidazo[2,1-b] mdpi.comacs.orgnih.govthiadiazole have been shown to effectively inhibit Fer and FerT kinases, which are promising targets for cancer therapy. biointerfaceresearch.com This highlights the potential of related heterocyclic systems in kinase inhibition.

Compound Class/DerivativeTarget Kinase(s)IC50/KiMechanism of Action
Benzothiazole derivative 19PI3Ks, mTORC1IC50 = 0.30–0.45 μM (antiproliferative) nih.gov-
Benzothiazole derivative 22PI3KβIC50 = 0.02 µM nih.govSelective inhibition nih.gov
Benzothiazole compound 1PI3KαKi = 53 nM acs.orgATP-competitive inhibition nih.gov
Benzothiazole derivative 1 (EGFR)EGFR-TK70.58% inhibition nih.govATP-competitive inhibition nih.gov

Carbonic Anhydrase (CA) Inhibition Mechanisms

Benzothiazole-based compounds have been developed as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes involved in various physiological processes. tandfonline.comunifi.itnih.govresearchgate.net Of particular interest are the tumor-associated isoforms hCA IX and XII.

The design strategy for these inhibitors often involves appending the benzothiazole motif to a linker, such as a ureido spacer, and incorporating a zinc-binding group (ZBG), typically a primary sulfonamide. tandfonline.comunifi.itresearchgate.net The primary sulfamoyl-bearing analogues have shown favorable inhibition profiles against hCA IX and XII, with inhibition constants in the nanomolar range. tandfonline.com The interactions within the active site involve the coordination of the sulfonamide group to the zinc ion, a hallmark of this class of CA inhibitors.

Compound ClassTarget CA Isoform(s)Inhibition Constants (KI)Key Structural Features
Benzothiazole-based sulphonamides (8a-c, 10, 12)hCA IX16.4 - 65.3 nM tandfonline.comBenzothiazole motif, Ureido linker, Primary sulfamoyl group tandfonline.comunifi.itresearchgate.net
Benzothiazole-based sulphonamides (8a-c, 10, 12)hCA XII29.3 - 57.5 nM tandfonline.comBenzothiazole motif, Ureido linker, Primary sulfamoyl group tandfonline.comunifi.itresearchgate.net
Amino acid benzothiazole conjugateshCA V, hCA IIMicromolar range nih.govAmino acid moieties nih.gov

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

There is no specific information available from the conducted searches regarding the molecular interactions of this compound with DNA or proteins.

Studies on other benzothiazole derivatives have shown potential interactions. For instance, research on 2-(methylthio)-benzothiazole has suggested that it can interact with the protein lysozyme (B549824) through pi-alkyl and pi-pi stacking interactions with amino acid residues such as alanine, isoleucine, and tryptophan. mdpi.com However, these findings are not directly applicable to this compound.

Applications of 6 Bromo 2 Morpholin 4 Yl 1,3 Benzothiazole in Chemical Biology Research

Development as Molecular Probes for Target Identification and Validation

There is no available scientific literature that describes the development or use of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole as a molecular probe for the purpose of target identification and validation. General methodologies exist for using small molecules as probes, but their specific application to this compound has not been documented in peer-reviewed studies. nih.gov

Utilization in Fluorescent Sensing and Bioimaging Applications

The utilization of this compound in fluorescent sensing or bioimaging applications has not been reported in the accessible scientific literature. Although the benzothiazole (B30560) scaffold is a component of some fluorescent dyes and sensors, no studies have specifically characterized the fluorescent properties or bioimaging capabilities of this bromo- and morpholino-substituted derivative. rsc.orgnih.govrsc.orgmdpi.com

Role as Lead Compounds for Further Pre-Clinical Medicinal Chemistry Optimization

There is no documented evidence of this compound being used as a lead compound for further pre-clinical medicinal chemistry optimization. The process of lead optimization involves iterative chemical modifications to improve a compound's efficacy and safety profile, but this specific molecule has not been identified as a starting point or 'lead' in such a campaign within the public domain of scientific research. nih.govnih.govnih.govyoutube.com

Future Perspectives and Emerging Research Avenues for 6 Bromo 2 Morpholin 4 Yl 1,3 Benzothiazole

Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility

The traditional synthesis of benzothiazole (B30560) derivatives often involves harsh reaction conditions, hazardous solvents, and multi-step processes that can be inefficient and environmentally taxing. airo.co.in Future research must prioritize the development of novel and sustainable synthetic routes to 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole to improve its accessibility for extensive biological screening.

Green chemistry principles offer a transformative approach to the synthesis of benzothiazoles. airo.co.in Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and increase product yields. airo.co.inmdpi.com For instance, studies on other benzothiazoles have shown yield improvements to 85-95% with a 40% reduction in energy consumption. airo.co.in

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or "neat," minimizes the use and disposal of hazardous volatile organic compounds. airo.co.innih.gov Solid-phase synthesis using recyclable catalysts like molecular iodine is a highly economical and less time-consuming alternative. nih.gov

Eco-Friendly Catalysts and Solvents: The use of biodegradable and reusable catalysts, such as p-Toluene sulfonic acid (PTSA), and alternative solvent systems like ionic liquids or deep eutectic solvents (DES), aligns with green chemistry goals. airo.co.in Research has demonstrated that catalysts like ammonium (B1175870) chloride can be effective and recyclable in the synthesis of benzothiazoles at room temperature. nih.govresearchgate.net

These sustainable methodologies not only reduce the environmental impact but also enhance process efficiency and lower costs, which are critical for the large-scale production required for advanced drug development. airo.co.innih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Methods for Benzothiazoles

Parameter Conventional Methods Green Methods (Examples) Citation
Reaction Time Several hours 5-25 minutes airo.co.inmdpi.com
Energy Consumption High Reduced by up to 40% airo.co.in
Solvents Often toxic/hazardous (e.g., toluene) Solvent-free, water, ethanol (B145695), ionic liquids airo.co.innih.gov
Catalyst Often stoichiometric, non-recyclable Recyclable (e.g., PTSA, NH₄Cl) airo.co.innih.gov
Yield Variable High to excellent (84-95%) airo.co.inmdpi.com
Waste Generation High Reduced by up to 50% airo.co.in

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these approaches can provide profound insights into its structure-activity relationships (SAR) and guide the design of new, more potent analogues.

Future research should leverage:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a specific biological target. Docking studies have been successfully used to evaluate benzothiazole derivatives against targets like the DHPS enzyme, BCL-2, and VEGFR-2. nih.govmdpi.comresearchgate.net These studies can help elucidate the binding mode of this compound to its targets and identify key interactions.

Physicochemical and ADMET Prediction: In silico tools such as SwissADME and pkCSM can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. nih.gov Applying these tools to the target compound can help pre-emptively identify potential liabilities and guide modifications to improve its drug-like properties.

De Novo Design: Algorithms for de novo design can generate novel molecular structures with desired pharmacological properties based on the active site of a target protein. nih.gov By using the this compound scaffold as a starting point, these programs can design new derivatives with potentially enhanced activity and selectivity.

Crystallographic analysis of related compounds, such as 6-bromo-2-methylsulfanyl-1,3-benzothiazole, provides precise bond length and angle data that can be used to build and refine more accurate computational models. nih.govresearchgate.net

Discovery of Undiscovered Biological Targets and Mechanistic Pathways

While the benzothiazole scaffold is known to interact with a wide array of targets, the full biological activity profile of this compound remains largely unexplored. nih.gov A crucial future direction is the systematic screening of this compound against diverse target families to uncover novel therapeutic applications.

Emerging research avenues include:

Kinase Profiling: Kinases are critical drug targets, particularly in oncology. mdpi.com The 4-anilino-quin(az)oline scaffold, which shares structural similarities with substituted heterocycles, has been shown to modulate kinase activity. mdpi.com Screening this compound against a broad panel of kinases could reveal it as a selective or multi-targeted kinase inhibitor.

Hypoxic Tumor Targets: Cancer cells in hypoxic (low oxygen) environments often overexpress specific proteins like carbonic anhydrase IX/XII and various kinases, which are not prevalent in normal tissues. nih.gov Benzothiazoles have been investigated as agents targeting these pathways, suggesting a potential application for the title compound in treating drug-resistant cancers. nih.gov

Elucidation of Apoptotic Pathways: A novel benzothiazole derivative was recently shown to induce apoptosis in colorectal cancer cells through a ROS-mediated mitochondrial intrinsic pathway. nih.gov Investigating whether this compound can trigger similar or different cell death mechanisms is a key area for future study. This could involve examining its effects on BCL-2 family proteins and caspases. researchgate.netnih.gov

Design of Multi-Target Directed Ligands Incorporating the this compound Moiety

Complex, multifactorial diseases such as neurodegenerative disorders and cancer often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govtandfonline.com The "one-molecule, one-target" paradigm is often insufficient for these conditions. nih.gov The design of Multi-Target Directed Ligands (MTDLs) has emerged as a promising alternative. nih.govsemanticscholar.org

The benzothiazole scaffold is a privileged structure for developing MTDLs. nih.gov Future research should focus on using this compound as a core moiety for creating novel MTDLs. A notable example of this strategy is the development of benzothiazole derivatives for Alzheimer's disease that simultaneously target multiple enzymes. nih.govtandfonline.comnih.govsemanticscholar.org

Table 2: Example of a Multi-Target Directed Ligand Based on the Benzothiazole Scaffold

Compound Target 1 (H₃R) Target 2 (AChE) Target 3 (BuChE) Target 4 (MAO-B) Disease Context Citation
**3s*** Kᵢ = 0.036 µM IC₅₀ = 6.7 µM IC₅₀ = 2.35 µM IC₅₀ = 1.6 µM Alzheimer's Disease tandfonline.comnih.govsemanticscholar.org

\Compound 3s is pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone.*

This approach could be extended to other complex diseases by rationally designing hybrid molecules that combine the pharmacophoric features of the this compound core with moieties known to interact with other relevant targets. nih.gov

Integration with Advanced Omics Technologies for Systems-Level Biological Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of advanced "omics" technologies can provide an unbiased, global view of the molecular changes induced by the compound in biological systems.

Future research should incorporate:

Proteomics: Techniques such as compound-centered chemical proteomics can identify the direct protein targets of a small molecule from a complex cellular lysate. ethz.ch This would be a powerful method for discovering both expected and unexpected binding partners of this compound.

Genomics and Transcriptomics: Analyzing changes in gene expression (transcriptomics) in cells treated with the compound can reveal which signaling pathways and cellular processes are modulated. This can help build a comprehensive picture of its mechanism of action.

Metabolomics: Studying the metabolic profile of cells or organisms after treatment can uncover effects on metabolic pathways, which are increasingly recognized as important in diseases like cancer.

The use of multi-omics approaches has been successfully applied to understand the antifungal mechanisms of natural products, demonstrating the power of these techniques to unravel complex biological activity. nih.gov Applying a similar strategy to this compound will be crucial for identifying its most promising therapeutic applications and advancing it through the drug discovery pipeline.

Q & A

Q. How can the synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole be optimized for high yield and purity?

Methodological Answer:

  • Reaction Conditions: Optimize solvent systems (e.g., ethanol, acetic acid) and catalysts (e.g., potassium thiocyanate) to enhance regioselectivity. Microwave-assisted synthesis (130°C, 45 min) significantly reduces reaction time while improving yield .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate the compound. Monitor purity via TLC (Rf ≈ 0.68 in ethanol) .
  • Yield Improvement: Pre-functionalize intermediates (e.g., bromoaniline derivatives) to reduce side reactions. Adjust stoichiometric ratios of bromine and thiourea derivatives to minimize by-products .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • UV-Vis Spectroscopy: Confirm λmax in ethanol (e.g., 276.5 nm) to identify conjugation patterns .
  • IR Spectroscopy: Detect functional groups like NH (3325 cm⁻¹), C=N (1595 cm⁻¹), and aromatic C-H (3034 cm⁻¹) .
  • NMR Analysis: Use ¹H-NMR to resolve NH2 protons (δ ≈ 3.65 ppm) and aromatic protons (δ ≈ 6.81 ppm, J = 4.6 Hz for ortho-Br coupling) .
  • X-Ray Crystallography: Resolve bond lengths (e.g., C–S ≈ 1.74 Å) and dihedral angles (e.g., 4.87° between benzothiazole and phenyl rings) to confirm stereochemistry .

Advanced Research Questions

Q. How should researchers design experiments to evaluate biological activity against cancer cells?

Methodological Answer:

  • Cell Line Selection: Use standardized cancer models (e.g., SKBR-3 breast cancer, SW620 colon cancer) to compare activity across studies .
  • Dose-Response Assays: Perform MTT assays at concentrations ranging from 1–100 µM, with 72-hour incubation to assess IC50 values .
  • Control Experiments: Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry (Annexin V/PI staining) .
  • Mechanistic Studies: Evaluate target engagement using Western blotting (e.g., p53, caspase-3) and molecular docking to predict binding affinities to kinase domains .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Standardize Assay Conditions: Address variability by replicating studies under identical conditions (e.g., cell passage number, serum concentration) .
  • Validate Compound Integrity: Use HPLC-MS to confirm compound stability under assay conditions (e.g., pH 7.4, 37°C) and rule out degradation artifacts .
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs (e.g., 6-fluoro derivatives) to isolate substituent-specific effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on benzothiazole derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with halogen (Br, F), alkyl (methyl), or aryl (4-methoxyphenyl) groups at the 6-position to modulate lipophilicity and steric effects .
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Maestro) to identify critical interactions (e.g., hydrogen bonding with morpholine oxygen) .
  • In Silico Screening: Predict ADMET properties (e.g., LogP, BBB permeability) to prioritize compounds for in vivo testing .

Q. What methodological considerations are critical when translating in vitro findings to in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess bioavailability via oral gavage in rodents (e.g., Cmax, t1/2) and correlate with in vitro metabolic stability in liver microsomes .
  • Toxicity Screening: Conduct acute toxicity studies (OECD 423) to determine maximum tolerated doses (MTD) .
  • Formulation Optimization: Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility for intravenous administration .

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Reactant of Route 1
6-Bromo-2-morpholin-4-yl-1,3-benzothiazole
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6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.